2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole ring, and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine moiety, and finally, the coupling of these intermediates with the benzodiazole core.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Formation of Azetidine Moiety: The azetidine ring is often formed via nucleophilic substitution reactions involving azetidin-3-yl halides.
Coupling with Benzodiazole Core: The final step involves coupling the pyrazole and azetidine intermediates with the benzodiazole core under specific reaction conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Similar pyrazole structure but lacks the azetidine and benzodiazole moieties.
2-methyl-1H-benzimidazole: Contains a benzodiazole core but lacks the pyrazole and azetidine rings.
3-azetidinone: Features an azetidine ring but lacks the pyrazole and benzodiazole components.
Uniqueness
2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15-19(12-23-27(15)17-8-4-3-5-9-17)22(28)25-13-18(14-25)26-16(2)24-20-10-6-7-11-21(20)26/h3-12,18H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFLKCLXZVGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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